2-(Trifluoromethyl)xanthone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

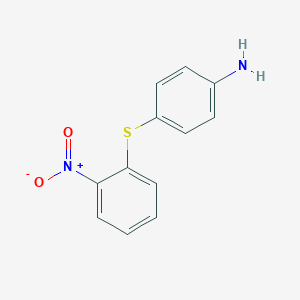

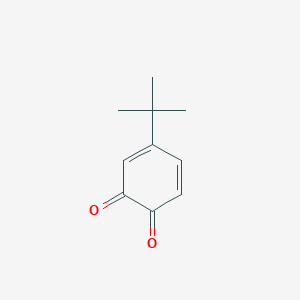

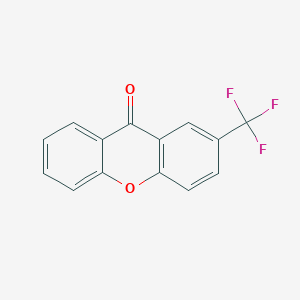

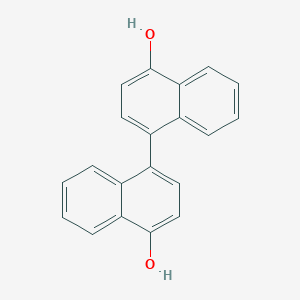

2-(Trifluoromethyl)xanthone is a compound with the molecular formula C14H7F3O2 . It is a decomposition product of the dopamine receptor antagonist and antipsychotic agent Flupentixol .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)xanthone involves various methods. One approach includes the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the use of transition-metal-catalyzed coupling reactions of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)xanthone consists of a xanthone core with a trifluoromethyl group attached. The xanthone core is a yellow-colored and oxygen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)xanthone are diverse. For instance, the synthesis of xanthones involves classical and modified reactions, the use of various catalysts, and different types of coupling . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Scientific Research Applications

Treatment of Telangiectasia and Rosacea

Xanthone derivatives have been found to be potentially useful in the treatment of telangiectasia and rosacea . These are common dermatological conditions characterized by chronic skin inflammation, vascular abnormalities, and visible blood vessels . Xanthone derivatives exert their therapeutic effects through the inhibition of pro-inflammatory cytokines, modulation of oxidative stress pathways, and regulation of vascular endothelial growth factors .

Antioxidant Properties

Xanthone derivatives, including 2-(Trifluoromethyl)xanthone, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases associated with oxidative stress.

Anti-inflammatory Properties

The anti-inflammatory properties of xanthone derivatives make them potentially useful in the treatment of inflammatory diseases .

Anti-cancer Activities

Xanthone derivatives have been found to exhibit anti-cancer activities . This makes them potentially useful in the development of new cancer therapies.

Modulators of Enzymatic Activity

Recent investigations have unveiled the potential of xanthone derivatives as modulators of enzymatic activity . This could lead to their use in the development of new drugs that work by modulating the activity of specific enzymes.

Defense Metabolites in Plants

Xanthones are known to act as defense metabolites in plants . They are activated after elicitation by a Ca 2±mediated H 2 O 2 generation, leading to an increase in xanthone biosynthesis .

Synthesis of Xanthones and Azaxanthones

Xanthones and azaxanthones are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . The synthesis of these compounds has seen recent advances, and 2-(Trifluoromethyl)xanthone could potentially be used in these synthetic processes .

Drug Development

Given the wide range of biological activities exhibited by xanthone derivatives, they are considered promising structures for drug development . The diverse pharmacological properties of these compounds make them potentially useful in the development of new drugs for a variety of conditions .

Mechanism of Action

Target of Action

Xanthones, in general, have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, with structure-activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

Xanthones have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk

Biochemical Pathways

Xanthones have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are crucial in regulating cell growth, proliferation, and survival, and their modulation can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

It is known that the pharmacokinetics of xanthones can be influenced by the presence of prenyl moieties, which are vital for cellular internalization .

Result of Action

Xanthones have been shown to exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . They also demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine .

Action Environment

It is known that the synthesis and lead optimization process of xanthones can be accelerated by various approaches involved in recent breakthroughs in drug discovery

Future Directions

properties

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)xanthone | |

CAS RN |

1496-15-7 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)